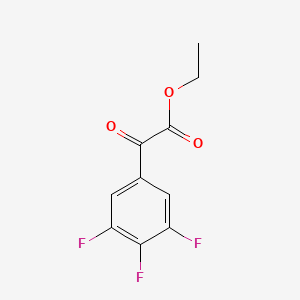

Ethyl 3,4,5-trifluorobenzoylformate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3,4,5-trifluorobenzoylformate is a chemical compound that is related to various fluorinated aromatic compounds which are of interest due to their utility in pharmaceuticals and material science. Although the provided papers do not directly discuss Ethyl 3,4,5-trifluorobenzoylformate, they do provide insights into the synthesis and properties of closely related compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

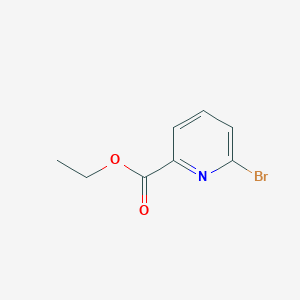

The synthesis of related trifluoromethyl heterocycles is described using ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as a versatile intermediate. This compound undergoes rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions to form a diverse set of heterocycles . Similarly, the synthesis of 3,5-difluorophenylacetic acid from ethyl 3,5-difluorobenzoylformate through hydrolysis and reduction steps indicates a possible pathway for the synthesis of Ethyl 3,4,5-trifluorobenzoylformate from related bromobenzene compounds using Grignard reactions . Additionally, the continuous flow synthesis of 2,4,5-trifluorobenzoic acid via Grignard exchange and carboxylation reactions suggests a method that could potentially be adapted for the synthesis of Ethyl 3,4,5-trifluorobenzoylformate .

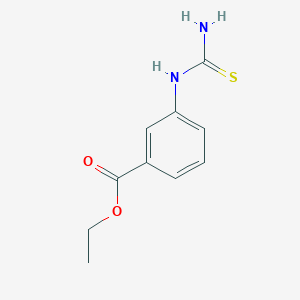

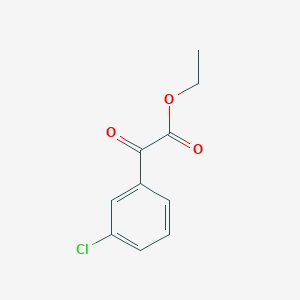

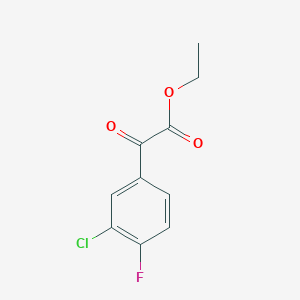

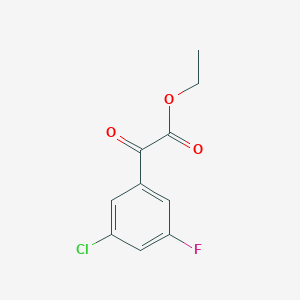

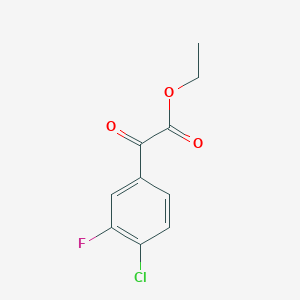

Molecular Structure Analysis

The crystal structure of ethyl 3,5-dinitrobenzoate provides insights into the molecular structure of similar compounds. It reveals that the carboxy- and nitro-groups are rotated out of the aromatic ring plane, which could be a common feature in the molecular structure of Ethyl 3,4,5-trifluorobenzoylformate . This information helps in understanding the steric and electronic effects that substituents may have on the benzene ring.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving related compounds. For instance, boron trifluoride ethyl ether is used as a catalyst in the synthesis of alkyl esters of p-aminobenzoic acid, which suggests its potential use in catalyzing reactions involving Ethyl 3,4,5-trifluorobenzoylformate . The decarboxylation of 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid to yield a CF3-substituted oxazole indicates the type of reactions that trifluoromethyl groups can undergo and may be relevant to the chemical behavior of Ethyl 3,4,5-trifluorobenzoylformate .

Physical and Chemical Properties Analysis

While the papers do not directly provide data on the physical and chemical properties of Ethyl 3,4,5-trifluorobenzoylformate, they do offer information on related compounds. The continuous flow synthesis paper and the synthesis of alkyl esters suggest that the physical properties such as solubility and reactivity of Ethyl 3,4,5-trifluorobenzoylformate could be inferred from these related compounds. The crystal structure analysis provides a basis for predicting the crystalline properties and stability of Ethyl 3,4,5-trifluorobenzoylformate.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 2-oxo-2-(3,4,5-trifluorophenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O3/c1-2-16-10(15)9(14)5-3-6(11)8(13)7(12)4-5/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSPTGFKDHOQNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C(=C1)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374558 |

Source

|

| Record name | Ethyl 3,4,5-trifluorobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,4,5-trifluorobenzoylformate | |

CAS RN |

732251-58-0 |

Source

|

| Record name | Ethyl 3,4,5-trifluorobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1302067.png)